Enhancement of Covalent TEAD Inhibitor Cellular Activity: 3-Ethyl vs. 3-Methyl Substituent Comparison
In a direct head-to-head study on Y-shaped covalent TEAD inhibitors, the N-alkylated derivative featuring a 3-ethylpyrrolidine core demonstrated significantly enhanced cellular activity compared to its 3-methylpyrrolidine analogue. The 3-ethyl compound exhibited an IC50 of 21 nM against TEAD1, while the 3-methyl analogue showed an IC50 of 45 nM. This represents a 2.1-fold improvement in potency, attributed to a more optimal filling of the hydrophobic pocket in the TEAD palmitate binding site. [1]
| Evidence Dimension | Cellular TEAD1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | 3-Methylpyrrolidine analogue: IC50 = 45 nM |
| Quantified Difference | 2.1-fold more potent (21 nM vs. 45 nM) |
| Conditions | HTRF (Homogeneous Time Resolved Fluorescence) assay for TEAD1-YAP interaction in HEK293T cells; Compound 22 (MYF-03-176) series; N-alkylated 3-ethylpyrrolidine core vs. N-alkylated 3-methylpyrrolidine core. |
Why This Matters
A 2.1-fold improvement in cellular potency is a critical differentiator in hit-to-lead optimization, directly influencing the selection of a core scaffold for an advanced drug discovery program targeting the Hippo pathway.
- [1] Lu, W., Fan, M., Ji, W., et al. (2023) 'Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors', Journal of Medicinal Chemistry, 66(7), pp. 4617–4632. doi: 10.1021/acs.jmedchem.2c01548. (Table 3: Expansion of the pyrrolidine core IC50 values). View Source
